

centanafadine titration schedule 200mg 400mg total daily dose

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Centanafadine

CAS No.: 924012-43-1

Cat. No.: S651680

[Get Quote](#)

Then, I will now begin writing the main body of the article.

Comprehensive Clinical Application Notes and Protocols for Centanafadine in ADHD Treatment

Introduction and Mechanism of Action

Centanafadine is a novel **investigational compound** currently in development for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As a **triple reuptake inhibitor**, **centanafadine** demonstrates a unique pharmacological profile by simultaneously targeting norepinephrine (NE), dopamine (DA), and serotonin (5-HT) transporters with distinct selectivity patterns. The compound exhibits **highest binding affinity** for the norepinephrine transporter (NET), with approximately 6-fold greater potency for NET compared to the dopamine transporter (DAT), and 14-fold greater potency for NET compared to the serotonin transporter (SERT), based on half-maximal inhibitory concentration (IC₅₀) values of 6 nM, 38 nM, and 83 nM, respectively [1] [2]. This specific binding profile positions **centanafadine** as a potential **first-in-**

class therapeutic with a mechanism of action that differentiates it from both traditional stimulants and existing non-stimulant treatments for ADHD.

The **neuropharmacological activity** of **centanafadine** is characterized by increased extracellular levels of norepinephrine and dopamine in the prefrontal cortex, with the most pronounced effect on norepinephrine [1]. Dopamine levels are also elevated in the striatal regions, though to a lesser extent [2]. This specific pattern of neurotransmitter modulation is particularly relevant to ADHD pathophysiology, which involves dysregulation of **catecholaminergic signaling** in prefrontal cortical circuits that mediate executive functions, including attention, behavioral inhibition, and working memory [3]. The additional serotonergic activity may address frequently comorbid symptoms such as anxiety and depression, while potentially mitigating certain adverse effects commonly associated with stimulant medications, including sleep disturbances and appetite suppression [1] [2].

Table 1: Pharmacodynamic Profile of **Centanafadine**

Parameter	Value	Clinical Significance
Norepinephrine Transporter IC50	6 nM	Primary mechanism with strongest affinity
Dopamine Transporter IC50	38 nM	6-fold lower affinity than NET
Serotonin Transporter IC50	83 nM	14-fold lower affinity than NET
Prefrontal Cortex NE Increase	Marked	Potential for enhanced executive function
Prefrontal Cortex DA Increase	Moderate	Potential for improved attention and motivation
Striatal DA Increase	Moderate	Lower than prefrontal increase

Clinical Pharmacology and Pharmacokinetics

Centanafadine is administered as a **sustained-release (SR) formulation** specifically designed to provide stable plasma concentrations throughout the day with twice-daily dosing. The pharmacokinetic profile of **centanafadine-SR** is characterized by a **rapid absorption phase**, with peak plasma concentrations typically reached within 1-3 hours after administration [4]. The compound demonstrates an **elimination half-life** of

approximately 4-4.5 hours, which justifies the twice-daily dosing regimen required to maintain therapeutic concentrations [1] [4]. At total daily doses ranging from 200 mg to 800 mg, **centanafadine** exhibits **linear pharmacokinetics** with minimal accumulation (less than 1.1-fold) upon repeated twice-daily administration, achieving steady-state concentrations by the second day of dosing [4].

The **metabolic pathway** of **centanafadine** primarily involves monoamine oxidase A (MAO-A)-mediated degradation, resulting in the formation of EB-10601 as the major metabolite [4]. In vitro studies have demonstrated that neither **centanafadine** nor EB-10601 exhibit clinically relevant interactions with other receptors, transporters, or ion channels at therapeutic concentrations [4]. Importantly, **population pharmacokinetic analyses** have revealed no clinically significant alterations in **centanafadine** exposure in individuals with moderate hepatic impairment or severe renal impairment, suggesting that dose adjustments may not be necessary in these special populations [4]. This metabolic profile distinguishes **centanafadine** from many other psychotropic agents that undergo hepatic metabolism via cytochrome P450 enzymes, potentially reducing the risk of **drug-drug interactions** in patients receiving concomitant medications.

Table 2: Pharmacokinetic Parameters of **Centanafadine** Sustained-Release Formulation

Parameter	Value	Notes
Time to Peak Concentration (Tmax)	1-3 hours	Consistent across doses
Elimination Half-life (T1/2)	~4.5 hours	Supports BID dosing
Steady-State Achievement	By Day 2	With BID dosing
Accumulation Factor	<1.1-fold	Minimal accumulation
Primary Metabolic Pathway	MAO-A	Forms metabolite EB-10601
Effect of Moderate Hepatic Impairment	Not clinically significant	Dose adjustment likely unnecessary
Effect of Severe Renal Impairment	Not clinically significant	Dose adjustment likely unnecessary

Titration Protocols and Dosing Strategies

Phase 3 Clinical Trial Titration Schedules

The titration schedule for **centanafadine** has been systematically optimized through phase 2 and 3 clinical trials to balance **efficacy onset** with **tolerability**. In the pivotal phase 3 studies, two distinct dosing regimens were implemented for the 200 mg/day and 400 mg/day total daily doses (TDD) [3]. For participants randomized to the **200 mg TDD group**, treatment was initiated at the full therapeutic dose of 100 mg twice daily beginning on day 1 of the double-blind treatment period, with no escalation required [3]. This immediate initiation at the target dose demonstrates the favorable tolerability profile of **centanafadine** at this dosage level.

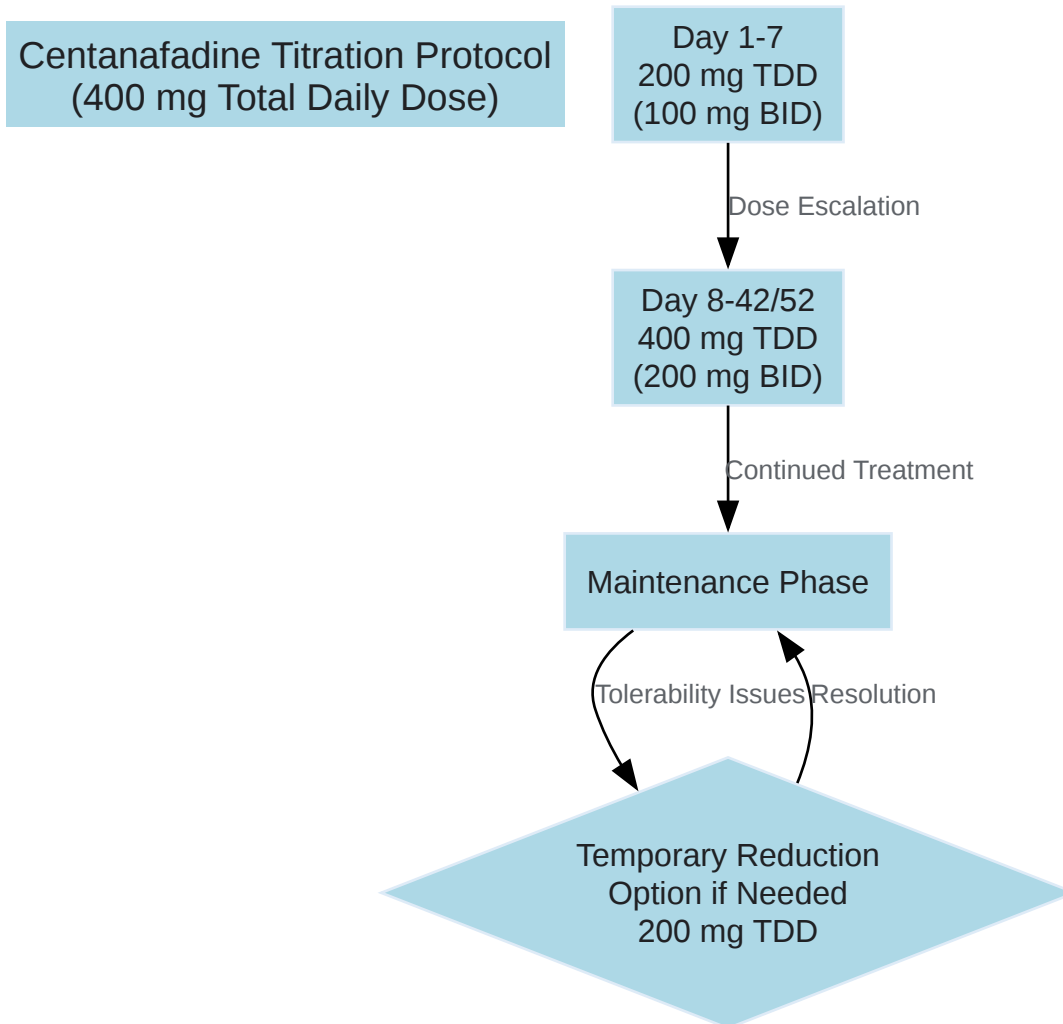
For participants assigned to the **400 mg TDD group**, a structured titration approach was employed to enhance tolerability during treatment initiation. These patients began treatment at 200 mg TDD (100 mg twice daily) from day 1 through day 7 of the double-blind period [3] [5]. On day 8, the dose was escalated to the target TDD of 400 mg (200 mg twice daily), which was maintained for the remainder of the 6-week treatment period [3]. This **gradual up-titration** strategy allows for neuroadaptation to the pharmacological effects of **centanafadine**, potentially mitigating early treatment-emergent adverse events. The twice-daily administration schedule, with doses typically separated by 4-6 hours, maintains stable plasma concentrations throughout waking hours [5].

Long-Term Treatment and Dose Adjustment

In the 52-week open-label safety study, a standardized titration approach was implemented for all participants, including both those rolling over from previous trials and de novo patients [5]. All participants initiated treatment with **centanafadine** SR at 200 mg TDD (100 mg twice daily) on days 1-7, followed by escalation to the target maintenance dose of 400 mg TDD (200 mg twice daily) on day 8, which was continued through week 52 [5]. The study protocol allowed for **temporary dose reduction** to 200 mg TDD if tolerability issues emerged with the 400 mg TDD, based on clinical judgment of the investigator [5]. This flexibility in dosing acknowledges individual variations in drug metabolism and sensitivity while maintaining therapeutic efficacy.

The phase 2b trial explored higher dose ranges of **centanafadine** SR, including 500 mg, 600 mg, and 800 mg TDD, titrated over one week and maintained for three weeks [1] [2]. However, the **tolerability profile** was less favorable at these higher doses, with increased rates of treatment discontinuation due to adverse

events [2]. Notably, only one patient receiving ≤ 400 mg discontinued due to treatment-emergent adverse events across both phase 2 studies, supporting the selection of 400 mg TDD as the upper limit for further clinical development [1] [2].



[Click to download full resolution via product page](#)

Efficacy Assessment and Clinical Trial Outcomes

Phase 3 Efficacy Results

The **therapeutic efficacy** of **centanafadine** has been established in two pivotal phase 3 randomized, double-blind, placebo-controlled, parallel-group studies conducted in adults with ADHD aged 18-55 years [3]. Both

trials demonstrated statistically significant improvements in the primary efficacy endpoint, the change from baseline at day 42 in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score, for both the 200 mg/d and 400 mg/d dose groups compared to placebo [3] [6]. In study 1, the least-squares mean differences in AISRS total score were -3.16 ($P = 0.019$) for 200 mg/d and -2.74 ($P = 0.039$) for 400 mg/d versus placebo [3]. In study 2, these treatment differences were more pronounced, with values of -4.01 ($P = 0.002$) for 200 mg/d and -4.47 ($P = 0.001$) for 400 mg/d [3].

The **effect sizes** observed in these trials, while modest, were consistent across both dose levels and studies. In study 1, effect sizes versus placebo were -0.28 for 200 mg/d and -0.24 for 400 mg/d, while in study 2, effect sizes were -0.37 for 200 mg/d and -0.40 for 400 mg/d [3]. The key secondary efficacy endpoint, the Clinical Global Impression-Severity of Illness Scale (CGI-S), also showed statistically significant improvements from baseline to day 42 for both **centanafadine** doses compared to placebo in both studies ($P < 0.05$) [3] [6]. These results demonstrate consistent **symptom reduction** across the core domains of ADHD, with comparable efficacy between the 200 mg and 400 mg dose regimens.

Early Phase Efficacy and Response Patterns

Earlier phase 2 trials provided important insights into the **temporal pattern** of treatment response with **centanafadine**. In the phase 2b randomized, double-blind, placebo-controlled crossover study, **centanafadine** SR treatment resulted in a statistically significant improvement in ADHD Rating Scale IV (ADHD-RS-IV) scores from baseline to week 3 compared with placebo (least-squares mean -16.5 vs -8.4; $P < 0.001$; effect size 0.66) [1] [2]. Notably, **significant efficacy** was demonstrated as early as week 1, indicating a relatively rapid onset of therapeutic effect [1] [2]. The phase 2a flexible-dose study further supported these findings, with mean ADHD-RS-IV total scores decreasing by 21.41 points from the start of active treatment to the end of week 4 ($P < 0.001$) [1] [2].

Additional analyses of response rates revealed that a **$\geq 30\%$ reduction** in ADHD-RS-IV total score was observed in 35.14% of patients at week 1, 62.16% at week 2, and 75.68% at week 3 of treatment [7]. Similarly, the more stringent **$\geq 50\%$ reduction** criterion was met by 16.22% of patients at week 1, 43.24% at week 2, and 62.16% at week 3 [7]. This pattern of progressively increasing response rates over the initial weeks of treatment supports the short titration schedule and suggests that maximal therapeutic benefits may be achieved within the first 2-3 weeks of treatment initiation at appropriate doses.

Table 3: Efficacy Outcomes from Phase 3 Clinical Trials of **Centanafadine** in Adult ADHD

Efficacy Measure	Study 1: 200 mg/d	Study 1: 400 mg/d	Study 2: 200 mg/d	Study 2: 400 mg/d
AISRS Total Score Change (LS Mean vs Placebo)	-3.16*	-2.74*	-4.01	-4.47
P-value vs Placebo	0.019	0.039	0.002	0.001
Effect Size vs Placebo	-0.28	-0.24	-0.37	-0.40
CGI-S Change (Significance vs Placebo)	P < 0.05	P < 0.05	P < 0.05	P < 0.05

Table 4: Response Patterns in Phase 2 Study of **Centanafadine** in Adult ADHD

Response Category	Week 1	Week 2	Week 3	Week 6 (Follow-up)
≥30% Reduction in ADHD-RS-IV	35.14%	62.16%	75.68%	33.33%
≥50% Reduction in ADHD-RS-IV	16.22%	43.24%	62.16%	22.22%
Mean ADHD-RS-IV Total Score Reduction	-11.14	-16.14	-20.86	-11.53

Safety and Tolerability Profile

Short-Term Safety Data

Across the clinical development program, **centanafadine** has demonstrated a **favorable tolerability profile** at the recommended doses of 200 mg/d and 400 mg/d. In the pooled analysis of the two phase 3 studies, the overall rate of treatment-emergent adverse events (TEAEs) was low, with a small increase in TEAE occurrence correlating with increasing dose [3]. The **most frequently reported adverse events** (>5% and more frequent than placebo) included decreased appetite, headache, nausea, dry mouth, upper respiratory

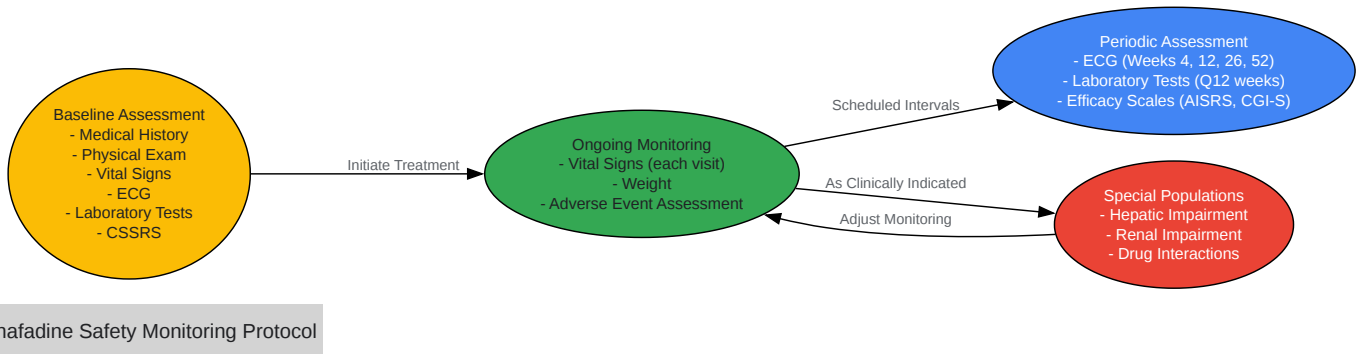
tract infection, and diarrhea [3] [6]. Notably, no single adverse event was reported by more than 7% of patients in the pooled analysis, indicating a generally mild to moderate adverse effect profile [6].

The incidence of **serious TEAEs** and abuse potential-related adverse events was low in the phase 3 trials [3]. Discontinuation rates due to adverse events were modest, with only 1 patient who received ≤ 400 mg discontinuing due to a TEAE across the phase 2 studies [2]. This favorable short-term safety profile supports the use of the relatively rapid titration schedule implemented in the clinical trials, with escalation to the target 400 mg TDD within the first week of treatment.

Long-Term Safety Outcomes

The long-term safety and tolerability of **centanafadine** were evaluated in a 52-week open-label, multicenter study involving 662 adults with ADHD [5]. In this extended assessment, 61.4% of participants reported at least one TEAE, with most events being mild or moderate in severity [5]. The **most common TEAEs** observed during long-term treatment included insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), and headache (7.0%) [5]. A total of 80 participants (12.3%) discontinued treatment due to TEAEs, while serious adverse events occurred in 12 participants (1.8%), none of which were considered related to **centanafadine** by the investigators [5].

Exploratory efficacy assessments in the long-term study demonstrated sustained symptom improvement, with AISRS total scores improving by up to 57% and CGI-S scores by 1.5 points from baseline [5]. These findings suggest that **centanafadine** maintains its **therapeutic effectiveness** over extended treatment periods without the development of tolerance. The safety monitoring included comprehensive assessments of clinical laboratories, vital signs, electrocardiogram measures, and administration of the Columbia-Suicide Severity Rating Scale, with no clinically significant concerns identified throughout the 52-week treatment period [5].



[Click to download full resolution via product page](#)

Specialized Monitoring and Assessment Protocols

Cardiac Safety Assessment

A comprehensive **thorough QT (TQT) study** was conducted to evaluate the potential effects of **centanafadine** on cardiac repolarization, specifically assessing QTc interval prolongation risk [4]. This double-blind, placebo- and active-controlled (moxifloxacin), 3-period crossover trial included 30 healthy adults and evaluated **centanafadine** SR at a suprathreshold dose of 800 mg TDD (400 mg twice daily) [4]. The **concentration-QTc (C-QTc) analysis** demonstrated no statistically significant relationship between **centanafadine** or its major metabolite EB-10601 concentrations and QTc interval changes [4]. The C-QTc slopes for **centanafadine** (-0.001 ms/[ng/mL]) and EB-10601 (-0.0003 ms/[ng/mL]) were not statistically significant, and no change from baseline in QTcF or placebo-corrected QTcF ≥ 10 milliseconds for **centanafadine** was observed at any postdose time point [4].

Importantly, no **centanafadine**-treated participants exhibited QTcF increases of >30 milliseconds, and no clinically relevant effects on PR or QRS intervals or heart rate were observed [4]. The **predicted $\Delta\Delta$ QTcF values** at the geometric mean C_{max} were -2.72 milliseconds for **centanafadine** and -1.59 milliseconds for

EB-10601, compared to 11.75 milliseconds for the positive control moxifloxacin [4]. These findings demonstrate that **centanafadine** has no clinically meaningful effect on cardiac repolarization at both therapeutic and suprathreshold doses, distinguishing it from some other psychotropic medications that require intensive cardiac monitoring.

Abuse Potential Assessment

The **abuse liability profile** of **centanafadine** has been evaluated in preclinical models and an exploratory human abuse liability study using an immediate-release formulation [3] [1]. In the National Institute on Drug Abuse drug discrimination model, **centanafadine** showed mixed results across species [1] [2]. In rats, **centanafadine** substituted fully for the discriminative stimulus effects of cocaine only at doses that reduced response rates, potentially indicating aversive effects at higher concentrations [1] [2]. In monkeys, **centanafadine** demonstrated dose-dependent substitution for cocaine [1] [2].

The phase 1 exploratory human abuse liability study suggested that **centanafadine** may have **less abuse potential** than commonly prescribed stimulants for ADHD [3] [1]. Like other triple reuptake inhibitors and bupropion, **centanafadine** was initially aversive and believed to be unlikely to be abused by known stimulant users [1] [2]. Clinical trial data further support this conclusion, with low incidence of abuse potential-related adverse events reported in the phase 3 studies [3]. This favorable abuse liability profile is particularly relevant given the concerns about misuse associated with traditional stimulant medications for ADHD.

Conclusion and Regulatory Status

Centanafadine represents a **novel therapeutic approach** for ADHD through its triple reuptake inhibition of norepinephrine, dopamine, and serotonin transporters. The optimized titration schedule—initiating at 200 mg TDD with escalation to 400 mg TDD after 7 days—has demonstrated a favorable balance between efficacy onset and tolerability in the adult ADHD population [3] [5]. The **consistent efficacy signals** across multiple phase 2 and 3 clinical trials, with statistically significant improvements in both primary and key secondary endpoints, support the potential utility of **centanafadine** as a new treatment option for adults with ADHD [3] [1] [6].

The **comprehensive safety database**, including short-term controlled trials and a 52-week open-label study, indicates that **centanafadine** is generally well-tolerated with mostly mild to moderate adverse events and low discontinuation rates at therapeutic doses [3] [5]. Specialized assessments have demonstrated a favorable cardiac safety profile with no clinically significant QT prolongation [4] and lower abuse potential compared to schedule II stimulants [3] [1]. As of the current evidence, **centanafadine** continues to be under development, with plans to investigate its effects in pediatric patients with ADHD and ongoing discussions with regulatory authorities regarding approval pathways [6]. The unique pharmacological profile and clinical evidence position **centanafadine** as a promising **non-scheduled alternative** for the management of ADHD across the lifespan.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Safety and Efficacy of Centanafadine Sustained-Release in ... [pmc.ncbi.nlm.nih.gov]
2. Safety and Efficacy of Centanafadine Sustained-Release in ... [dovepress.com]
3. Efficacy, Safety, and Tolerability of Centanafadine ... [pmc.ncbi.nlm.nih.gov]
4. A Randomized Thorough QT Trial Using Concentration ... [pmc.ncbi.nlm.nih.gov]
5. 52-Week Open-Label Safety and Tolerability Study of ... [pmc.ncbi.nlm.nih.gov]
6. Otsuka Announces Positive Top-line Results from Two ... [otsuka-us.com]
7. Centanafadine Sustained Release in the Treatment of ... [cambridge.org]

To cite this document: Smolecule. [centanafadine titration schedule 200mg 400mg total daily dose].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b651680#centanafadine-titration-schedule-200mg-400mg-total-daily-dose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com